molecular formula C22H19BrN4O2 B2403684 N-(3-bromophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide CAS No. 1251553-11-3

N-(3-bromophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide

Cat. No.: B2403684
CAS No.: 1251553-11-3
M. Wt: 451.324
InChI Key: VCEAVOZPUKLYJR-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidinone core. This bicyclic system is substituted with an ethyl group at position 3, a phenyl group at position 7, and a 3-bromophenylacetamide side chain at position 5 (Figure 1). The 3-bromophenyl group may enhance lipophilicity and influence binding affinity, while the ethyl and phenyl substituents modulate steric and electronic properties.

Properties

IUPAC Name

N-(3-bromophenyl)-2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN4O2/c1-2-26-14-24-20-18(15-7-4-3-5-8-15)12-27(21(20)22(26)29)13-19(28)25-17-10-6-9-16(23)11-17/h3-12,14H,2,13H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEAVOZPUKLYJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-bromophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C22H18BrN3O2C_{22}H_{18}BrN_3O_2 with a molecular weight of 500.43 g/mol. It features a pyrrolopyrimidine core, which is known for its diverse pharmacological properties.

The biological activity of this compound is primarily linked to its ability to inhibit specific kinase enzymes that play crucial roles in cell signaling pathways associated with cancer progression. The pyrrolopyrimidine derivatives have been shown to exhibit:

  • Anticancer Activity : These compounds primarily act as inhibitors of receptor tyrosine kinases (RTKs), such as VEGFR (vascular endothelial growth factor receptor) and EGFR (epidermal growth factor receptor), which are often overexpressed in various cancers.
  • Cell Cycle Arrest : Studies indicate that the compound can induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells. This effect has been documented through various assays measuring cell viability and apoptosis markers.

Case Studies

  • Inhibition of Kinase Activity :
    • A study demonstrated that pyrrolopyrimidine derivatives, including this compound, exhibited potent inhibitory activity against c-Src kinase with IC50 values in the nanomolar range. This inhibition was associated with reduced proliferation in glioblastoma multiforme (GBM) models .
  • Antiproliferative Effects :
    • In vitro assays on various cancer cell lines (including U87 GBM and HCT116) revealed significant antiproliferative effects with IC50 values ranging from 4.4 nM to 7.1 nM. The compound's ability to selectively inhibit c-Src without affecting other kinases underscores its potential as a targeted therapy .
  • Cell Cycle Analysis :
    • Flow cytometry analysis indicated that treatment with this compound resulted in a marked increase in the proportion of cells arrested in the G2/M phase, correlating with increased levels of apoptotic markers such as caspase activation .

Summary of Biological Activities

Activity TypeDescriptionReference
Kinase Inhibition Potent inhibitor of c-Src and VEGFR with nanomolar IC50 values
Antiproliferative Significant growth inhibition in GBM and other cancer cell lines
Cell Cycle Arrest Induces G2/M phase arrest leading to apoptosis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The pyrrolo[3,2-d]pyrimidinone core distinguishes this compound from related scaffolds:

  • Pyrrolo[1,2-b]pyridazines (e.g., EP 4,374,877 A2): These feature a pyridazine ring fused to pyrrolidine, differing in nitrogen placement and ring strain. The pyridazine moiety increases polarity but reduces conformational flexibility compared to pyrimidinones.

Substituent Effects

Key substituents and their analogs in related compounds:

Substituent Analog in Other Compounds Impact
3-Bromophenylacetamide 4-(Trifluoromethyl)phenyl (EP 4,374,877) Bromine enhances halogen bonding; trifluoromethyl improves metabolic stability.
3-Ethyl group 4a-Methyl (Pharmacopeial Forum) Ethyl provides moderate steric bulk without excessive hydrophobicity.
7-Phenyl group Morpholinylethoxy (EP 4,374,877) Phenyl enhances π-π stacking; morpholine improves solubility.

Physicochemical Properties

Hypothetical data based on structural analogs:

Property Target Compound EP 4,374,877 Compound Dipyrimido Compound
Molecular Weight (g/mol) ~480 ~600 ~550
LogP (Predicted) 3.2 2.8 4.1
Hydrogen Bond Acceptors 5 9 8

Crystallographic and Conformational Analysis

  • Hydrogen Bonding: The acetamide and pyrimidinone carbonyl groups likely form intermolecular H-bonds, similar to patterns in pyrrolo-pyridazines.
  • Ring Puckering: The pyrrolidine ring may adopt a non-planar conformation, quantified via Cremer-Pople parameters (e.g., puckering amplitude q and phase angle φ). This contrasts with planar pyridazine systems in EP 4,374,877.

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